molecular formula C15H13NO4 B5235868 4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione

Cat. No. B5235868
M. Wt: 271.27 g/mol
InChI Key: VEKIGZBUNOPUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as MOTAD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MOTAD has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione acts as a ligand for the serotonin 5-HT2A receptor, which is a G protein-coupled receptor that is involved in various physiological processes, including mood regulation, perception, and cognition. When 4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione binds to the 5-HT2A receptor, it induces a conformational change that activates the receptor and triggers downstream signaling pathways.
Biochemical and Physiological Effects
4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been shown to have various biochemical and physiological effects, including the induction of hallucinations, changes in mood and perception, and alterations in cognitive function. These effects are thought to be due to the activation of the 5-HT2A receptor in the brain.

Advantages and Limitations for Lab Experiments

4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has several advantages for lab experiments, including its high affinity and selectivity for the 5-HT2A receptor, its fluorescent properties, and its potential use as a drug delivery system. However, 4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and use.

Future Directions

There are several future directions for the study of 4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, including the development of new synthesis methods, the exploration of its potential as a drug delivery system, the investigation of its mechanism of action at the molecular level, and the development of new applications in materials science. Additionally, further research is needed to fully understand the biochemical and physiological effects of 4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione and its potential as a tool for drug discovery and neuroscience research.
Conclusion
In conclusion, 4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, or 4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, is a chemical compound that has potential applications in various fields, including neuroscience, pharmacology, and materials science. 4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand the potential of 4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione in these fields and to develop new applications for this compound.

Synthesis Methods

4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been synthesized using various methods, including the Pictet-Spengler reaction, Mannich reaction, and Friedel-Crafts acylation. The Pictet-Spengler reaction involves the condensation of an indole with an aldehyde or ketone in the presence of acid to form a tetrahydro-β-carboline intermediate, which is then oxidized to form the final product. The Mannich reaction involves the condensation of an amine, formaldehyde, and a ketone or aldehyde to form a β-amino carbonyl compound, which is then cyclized to form the final product. The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst to form the final product.

Scientific Research Applications

4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been studied for its potential applications in various fields, including neuroscience, pharmacology, and materials science. In neuroscience, 4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been used as a fluorescent probe to study the function of neurotransmitter receptors in living cells. In pharmacology, 4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been studied for its potential use as a drug delivery system and as a tool for drug discovery. In materials science, 4-(2-methoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione has been used as a building block for the synthesis of organic semiconductors.

properties

IUPAC Name

2-(2-methoxyphenyl)-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO4/c1-19-9-5-3-2-4-8(9)16-14(17)12-10-6-7-11(20-10)13(12)15(16)18/h2-7,10-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEKIGZBUNOPUNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3C4C=CC(C3C2=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)-3a,4,7,7a-tetrahydro-1h-4,7-epoxyisoindole-1,3(2h)-dione

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